![molecular formula C9H10N2O2 B12882974 2-Methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one CAS No. 62230-16-4](/img/structure/B12882974.png)
2-Methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one is a heterocyclic compound that features an isoxazolidinone ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the isoxazolidinone and pyridine rings imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydroxylamine to form an oxime, followed by cyclization with an appropriate alkylating agent to yield the isoxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of 2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced isoxazolidinone derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-Methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one typically involves multi-step organic reactions that can include the formation of the oxazolidinone ring through cyclization reactions. The compound's structure allows for modifications that can enhance its biological efficacy and reduce toxicity.
Key Synthetic Pathways
- Cyclization Reactions : The formation of the oxazolidinone ring is often achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Functionalization : Various functional groups can be introduced to modify the compound's properties, improving its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound derivatives against Gram-positive bacteria. These compounds have shown efficacy comparable to established antibiotics like linezolid.
In Vitro Studies
Research indicates that certain derivatives exhibit:
- Strong Bacteriostatic Activity : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
- Biofilm Inhibition : Compounds have demonstrated the ability to inhibit biofilm formation, which is crucial in treating chronic infections.
Compound | Activity Against | MIC (µg/mL) | Notes |
---|---|---|---|
21b | S. aureus | 8 | Strong activity |
21d | S. pneumoniae | 4 | Significant biofilm inhibition |
21e | Enterococcus faecalis | 16 | Comparable to linezolid |
Case Studies
- Clinical Evaluation : A study evaluated the efficacy of a series of oxazolidinone derivatives in treating infections caused by resistant strains of bacteria. The results indicated that some derivatives not only matched but exceeded the performance of existing treatments.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds with bacterial ribosomes, providing insights into their potential effectiveness as novel antibiotics.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazolidinone ring may interact with active sites of enzymes, while the pyridine moiety can enhance binding affinity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(pyridin-3-yl)isoxazolidin-5-one
- 2-Methyl-3-(pyridin-2-yl)isoxazolidin-5-one
- 3-(Pyridin-4-yl)isoxazolidin-5-one
Uniqueness
2-Methyl-3-(pyridin-4-yl)isoxazolidin-5-one is unique due to the specific positioning of the methyl group and the pyridine ring. This configuration can influence the compound’s reactivity and binding properties, making it distinct from other isoxazolidinone derivatives.
Biological Activity
2-Methyl-3-(pyridin-4-yl)-1,2-oxazolidin-5-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring, which is known to enhance biological activity through various mechanisms, including interaction with biological targets such as enzymes and receptors.
Antibacterial Activity
Oxazolidinones are primarily recognized for their antibacterial properties. The mechanism of action involves inhibition of bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, thereby preventing the formation of functional ribosomes.
Research Findings:
- Structure–Activity Relationship (SAR) studies have shown that modifications on the oxazolidinone scaffold can significantly impact antibacterial efficacy against Gram-positive bacteria, including resistant strains like Staphylococcus aureus .
- A study highlighted that derivatives with specific substitutions on the pyridine ring exhibited enhanced activity against multi-drug resistant E. coli and Pseudomonas aeruginosa .
Table 1: Antibacterial Activity Data
Compound | Target Bacteria | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 4 | |
E. coli | 8 | ||
Pseudomonas aeruginosa | 16 |
Anticancer Activity
Recent studies have suggested that oxazolidinones may also possess anticancer properties. The ability to induce apoptosis in cancer cells has been observed in various in vitro models.
Case Study:
A study conducted on FaDu hypopharyngeal tumor cells demonstrated that modifications to the oxazolidinone structure resulted in compounds with improved cytotoxicity compared to standard chemotherapeutics like bleomycin . The mechanism involved the activation of apoptotic pathways through mitochondrial dysfunction.
Table 2: Anticancer Activity Data
The biological activity of this compound can be attributed to several mechanisms:
- Ribosomal Inhibition: As mentioned earlier, this compound inhibits bacterial protein synthesis by targeting the ribosomal machinery.
- Apoptosis Induction: In cancer cells, it may induce apoptosis through mitochondrial pathways, leading to cell cycle arrest and programmed cell death.
- Efflux Pump Inhibition: Some studies suggest that oxazolidinones can inhibit efflux pumps in bacteria, enhancing their efficacy against resistant strains .
Properties
CAS No. |
62230-16-4 |
---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-methyl-3-pyridin-4-yl-1,2-oxazolidin-5-one |
InChI |
InChI=1S/C9H10N2O2/c1-11-8(6-9(12)13-11)7-2-4-10-5-3-7/h2-5,8H,6H2,1H3 |
InChI Key |
DKFYMXLDNFPQTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=O)O1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.